1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene
CAS No.: 1404194-12-2
Cat. No.: VC2724947
Molecular Formula: C8H5Cl3F2O
Molecular Weight: 261.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1404194-12-2 |
|---|---|
| Molecular Formula | C8H5Cl3F2O |
| Molecular Weight | 261.5 g/mol |
| IUPAC Name | 1,3-difluoro-4-methyl-2-(trichloromethoxy)benzene |
| Standard InChI | InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(12)7(6(4)13)14-8(9,10)11/h2-3H,1H3 |
| Standard InChI Key | SAINLCGRSWZCJC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)F)OC(Cl)(Cl)Cl)F |
| Canonical SMILES | CC1=C(C(=C(C=C1)F)OC(Cl)(Cl)Cl)F |
Introduction
Chemical Structure and Properties
1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene is characterized by a benzene ring core with strategically positioned halogen substituents that contribute to its unique chemical behavior. The compound features two fluorine atoms at positions 1 and 3, a methyl group at position 4, and a trichloromethoxy group (OCCl₃) at position 2 of the benzene ring.
Basic Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅Cl₃F₂O |
| Molecular Weight | 261.5 g/mol |
| CAS Number | 1404194-12-2 |
| IUPAC Name | 1,3-difluoro-4-methyl-2-(trichloromethoxy)benzene |
| Standard InChI | InChI=1S/C8H5Cl3F2O/c1-4-2-3-5(12)7(6(4)13)14-8(9,10)11/h2-3H,1H3 |
| Standard InChIKey | SAINLCGRSWZCJC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)F)OC(Cl)(Cl)Cl)F |
| PubChem Compound ID | 71669279 |
Table 1: Basic chemical properties of 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene
Physical Properties
1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene exhibits physical properties characteristic of halogenated aromatic compounds. Its behavior in various solvents and conditions is influenced by the presence of both polar halogen substituents and the non-polar methyl group.
Computed Physical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 4.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 259.937404 Da |
| Topological Polar Surface Area | 9.2 Ų |
| Complexity | 198 |
Table 2: Computed physical properties of 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene
Solubility and Physical State
While specific experimental solubility data is limited in the available literature, the compound's structural features provide some predictive insights. The presence of multiple halogen atoms typically enhances lipophilicity, as indicated by the relatively high XLogP3 value of 4.4 . This suggests good solubility in non-polar organic solvents like dichloromethane, chloroform, and hexane, but limited water solubility.
| Hazard Statements | Precautionary Statements |
|---|---|
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P264: Wash skin thoroughly after handling |
| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area |
| P280: Wear protective gloves/protective clothing/eye protection/face protection | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |
| P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| P312: Call a poison center or doctor if you feel unwell | |
| P332+P313: If skin irritation occurs: Get medical advice/attention | |
| P337+P313: If eye irritation persists: Get medical advice/attention | |
| P362: Take off contaminated clothing and wash before reuse | |
| P403+P233: Store in a well-ventilated place. Keep container tightly closed | |
| P405: Store locked up | |
| P501: Dispose of contents/container to an approved waste disposal plant |
Table 3: Safety information for 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene
Structure-Property Relationships
The specific arrangement of substituents in 1,3-Difluoro-4-methyl-2-(trichloromethoxy)benzene contributes to its distinctive properties. Understanding these relationships is essential for predicting its behavior in various applications.
Electronic Effects
The fluorine atoms at positions 1 and 3 act as electron-withdrawing groups through both inductive and resonance effects, while the methyl group at position 4 serves as an electron-donating group through hyperconjugation. The trichloromethoxy group at position 2 is primarily electron-withdrawing due to the electronegativity of the chlorine atoms. These combined electronic effects create a compound with a unique electronic distribution that influences its reactivity in chemical transformations .
Steric Considerations
The trichloromethoxy group represents a significant steric bulk that can affect both the conformation of the molecule and its interactions with other reagents. This steric influence may control the regioselectivity in further chemical transformations of the compound.
Lipophilicity and Membrane Permeability
The calculated XLogP3 value of 4.4 indicates relatively high lipophilicity, a common feature of heavily halogenated compounds. This property has implications for the compound's potential biological activities, suggesting good membrane permeability but potential challenges with water solubility in biological systems .
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